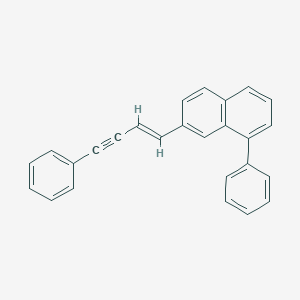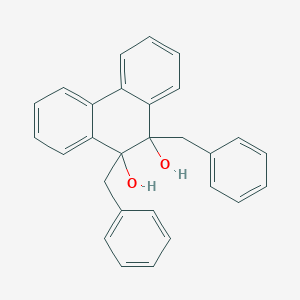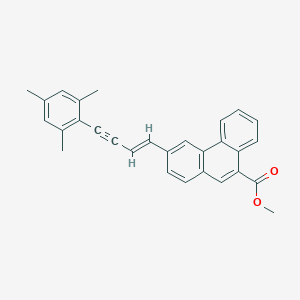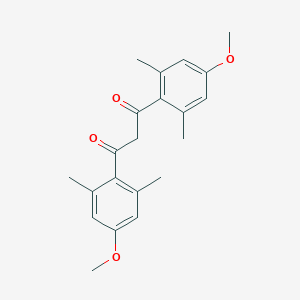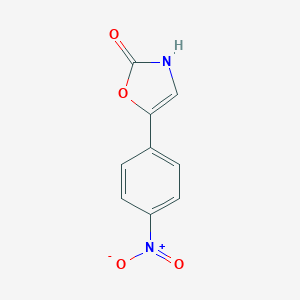
5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one is an organic compound that belongs to the class of oxazoles It features a nitrophenyl group attached to the oxazole ring, which imparts unique chemical properties to the molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one typically involves the reaction of 4-nitrobenzoyl chloride with glycine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring. The reaction conditions generally include:
- Temperature: 10-40°C
- Solvent: Tetrahydrofuran (THF)
- Reaction Time: 1-2 hours with constant stirring
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification steps to isolate the desired product.
化学反応の分析
Types of Reactions
5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The oxazole ring can undergo oxidation under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium phenoxide or diphenoxide in dimethylformamide (DMF) solution.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Aminophenyl Oxazole: Formed by the reduction of the nitro group.
Substituted Oxazoles: Formed by nucleophilic substitution reactions.
科学的研究の応用
5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the synthesis of various organic compounds and materials.
作用機序
The mechanism of action of 5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The oxazole ring can also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5-(4-Nitrophenyl)-2,8-dithioxo-5,7,8,9-tetrahydro-2H-pyrano[2,3-d:6,5-d’]dipyrimidine-4,6(1H,3H)-dione
- 5-(4-Nitrophenyl)-10,15,20-triphenylporphyrin
Uniqueness
5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one is unique due to its specific structure, which combines the properties of the nitrophenyl group and the oxazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C9H6N2O4 |
|---|---|
分子量 |
206.15g/mol |
IUPAC名 |
5-(4-nitrophenyl)-3H-1,3-oxazol-2-one |
InChI |
InChI=1S/C9H6N2O4/c12-9-10-5-8(15-9)6-1-3-7(4-2-6)11(13)14/h1-5H,(H,10,12) |
InChIキー |
SEHUDHVEXGRFKF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CNC(=O)O2)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C2=CNC(=O)O2)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(4-Methylphenyl)vinyl]-2-[2-phenyl-1-(trifluoromethyl)vinyl]benzene](/img/structure/B371715.png)
![[2-(2-Mesitylvinyl)phenyl]methanol](/img/structure/B371717.png)
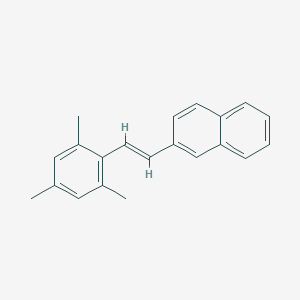
![1,3-Dimethylbenzo[c]phenanthrene](/img/structure/B371720.png)
![2-[2-(3,5-Dimethylphenyl)vinyl]naphthalene](/img/structure/B371722.png)
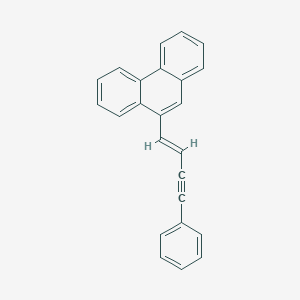
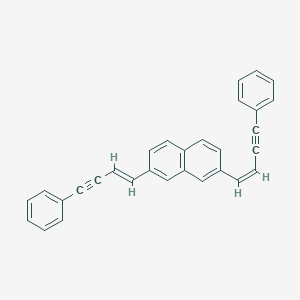
![1-[4-(2-Naphthyl)-3-buten-1-ynyl]naphthalene](/img/structure/B371725.png)
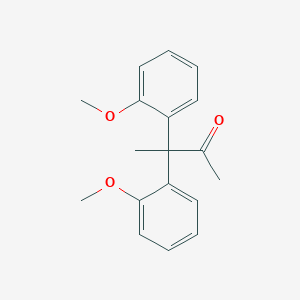
![2-Bromobenzo[c]phenanthrene](/img/structure/B371728.png)
